molecular formula C9H10BNO3 B15248382 n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide

n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide

Cat. No.: B15248382
M. Wt: 190.99 g/mol
InChI Key: MLTONBYGSGVNMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from room temperature to moderate heating. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide is unique due to its specific inhibitory action on mycobacterial leucyl-tRNA synthetase, which is not commonly observed in other benzoxaborole derivatives. This selectivity makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)acetamide

InChI

InChI=1S/C9H10BNO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4,13H,5H2,1H3,(H,11,12)

InChI Key

MLTONBYGSGVNMI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)C)O

Origin of Product

United States

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